

Spectroscopic Characterization of 1,3-Dimethoxypropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dimethoxypropan-2-amine**

Cat. No.: **B1301007**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1,3-dimethoxypropan-2-amine** ($C_5H_{13}NO_2$), a primary amine with two ether functionalities. In the absence of extensively published experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to serve as a robust resource for researchers, scientists, and professionals in drug development. It details the theoretical underpinnings, step-by-step experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not just data, but a causal understanding of the spectroscopic signatures, thereby ensuring scientific integrity and empowering researchers to confidently acquire and interpret their own experimental results.

Introduction to 1,3-Dimethoxypropan-2-amine

1,3-Dimethoxypropan-2-amine is a bifunctional organic molecule with the molecular formula $C_5H_{13}NO_2$ and a molecular weight of 119.16 g/mol .^[1] Its structure, featuring a central amine on a propane backbone flanked by two methoxy groups, makes it a potentially valuable building block in synthetic organic chemistry and medicinal chemistry. The primary amine can serve as a nucleophile or a basic center, while the ether linkages provide polarity and potential hydrogen bond accepting capabilities.

Accurate and unambiguous structural confirmation is the cornerstone of any chemical research or development workflow. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will elucidate the expected spectroscopic characteristics of **1,3-dimethoxypropan-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete picture of the atomic connectivity can be assembled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of **1,3-dimethoxypropan-2-amine** is predicted to exhibit four distinct signals. The symmetry of the molecule dictates that the two methoxy groups are chemically equivalent, as are the two methylene (-CH₂-) groups.

Table 1: Predicted ¹H NMR Data for **1,3-Dimethoxypropan-2-amine**

Signal Assignment	Predicted			Rationale
	Chemical Shift	Multiplicity	Integration	
-NH ₂ (Amine)	1.0 - 3.0	Broad Singlet	2H	The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is typically broad and will disappear upon shaking the sample with D ₂ O.[1][2]
-CH- (Methine)	2.8 - 3.2	Quintet	1H	This proton is deshielded by the adjacent electron-withdrawing amine group. It is coupled to the four neighboring methylene protons, resulting in a quintet.
-OCH ₃ (Methoxy)	3.3 - 3.5	Singlet	6H	These protons are on methyl groups attached to an oxygen

atom, placing them in the typical range for methoxy groups. As there are no adjacent protons, the signal is a singlet.

These protons are adjacent to an ether oxygen, which deshields them significantly.^{[3][4]} ^[5] They are coupled to the single methine proton, resulting in a doublet.

-CH ₂ - (Methylene)	3.4 - 3.7	Doublet	4H	
-----------------------------------	-----------	---------	----	--

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **1,3-Dimethoxypropan-2-amine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
-CH- (Methine)	45 - 55	This carbon is directly attached to the nitrogen atom of the primary amine. Carbons bonded to nitrogen in aliphatic amines typically appear in this region.[6]
-OCH ₃ (Methoxy)	55 - 65	This is the characteristic chemical shift range for carbon atoms in methoxy groups.
-CH ₂ - (Methylene)	70 - 80	These carbons are bonded to an ether oxygen, which causes a significant downfield shift into this region.[3][5]

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra of **1,3-dimethoxypropan-2-amine**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1,3-dimethoxypropan-2-amine**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.
 - Cap the NMR tube securely. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard 90° pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C channel.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - Set a wider spectral width (e.g., 0-220 ppm).
 - Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply phasing and baseline correction to the spectra.
 - Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[7\]](#)
 - Integrate the signals in the ^1H NMR spectrum.

NMR Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

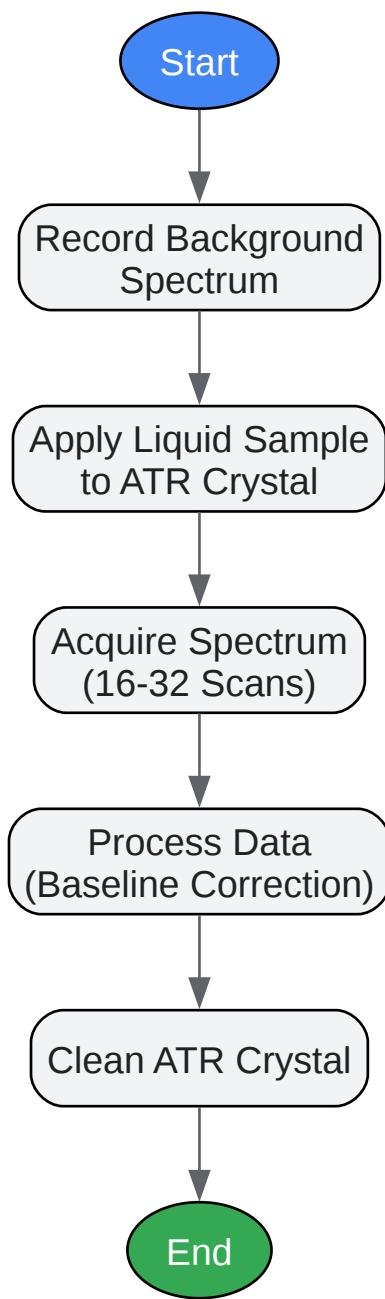
Predicted IR Absorption Bands

The IR spectrum of **1,3-dimethoxypropan-2-amine** will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Data for **1,3-dimethoxypropan-2-amine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3300 - 3500	N-H Stretch	Medium	Primary Amine (-NH ₂)
2850 - 3000	C-H Stretch	Strong	Alkane (sp ³ C-H)
1580 - 1650	N-H Bend (Scissoring)	Medium	Primary Amine (-NH ₂)
1050 - 1150	C-O Stretch	Strong	Ether (C-O-C)
1020 - 1250	C-N Stretch	Medium-Weak	Aliphatic Amine

Interpretation Insights:


- Primary Amine Confirmation: The key feature identifying the primary amine will be the presence of two distinct bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric N-H stretches.[5][8] A secondary amine would show only one band, and a tertiary amine would show none.
- Ether Linkage: A strong, often broad, absorption band in the $1050\text{-}1150\text{ cm}^{-1}$ region is a reliable indicator of the C-O ether linkage.
- Absence of Other Groups: The absence of a strong band around 1700 cm^{-1} would confirm the lack of a carbonyl (C=O) group.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.
- Sample Application: Place a single drop of neat **1,3-dimethoxypropan-2-amine** directly onto the center of the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IR Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure and elemental composition.

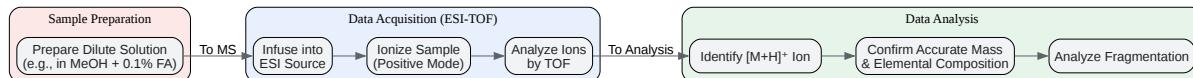
Predicted Mass Spectrum Data

For **1,3-dimethoxypropan-2-amine** (MW = 119.16), the mass spectrum will show a molecular ion peak (or a protonated molecule in soft ionization) and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **1,3-dimethoxypropan-2-amine**

m/z (mass-to-charge)	Ion	Ionization Mode	Rationale
120.102	$[M+H]^+$	ESI, CI	In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule is often the base peak. PubChem predicts this value as 120.10191. [4] [9]
119.095	$[M]^+$	EI	In Electron Ionization (EI), the molecular ion is formed. Its odd nominal mass is consistent with the Nitrogen Rule for a molecule containing one nitrogen atom. [1]
74.060	$[C_3H_8NO]^+$	EI, ESI, CI	This major fragment likely arises from α -cleavage, a characteristic fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the C-N bond would result in the loss of a methoxymethyl radical ($\bullet CH_2OCH_3$, mass 45).
45.034	$[C_2H_5O]^+$	EI, ESI, CI	This fragment corresponds to the

methoxymethyl cation ($[\text{CH}_2\text{OCH}_3]^+$), which could be formed by cleavage on the other side of the amine group.


Experimental Protocol for MS Data Acquisition (ESI-TOF)

Electrospray Ionization coupled with a Time-of-Flight (ESI-TOF) mass analyzer is a common setup for obtaining accurate mass measurements.

- Sample Preparation: Prepare a dilute solution of **1,3-dimethoxypropan-2-amine** (e.g., 10-100 $\mu\text{g/mL}$) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Instrument Parameters:
 - Set the ESI source to positive ion mode.
 - Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
 - Set the TOF analyzer to acquire data over an appropriate mass range (e.g., m/z 50-500).
- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Use an internal or external calibrant to ensure high mass accuracy.
 - Analyze the spectrum to identify the protonated molecular ion and major fragment ions. Compare the observed accurate mass to the calculated exact mass of the $[\text{M}+\text{H}]^+$ ion

(120.10191) to confirm the elemental composition.

MS Workflow Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 1,3-dimethoxypropan-2-amine (C5H13NO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1,3-Dimethoxypropan-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301007#spectroscopic-data-nmr-ir-ms-of-1-3-dimethoxypropan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com